molecular formula C12H12O4 B8416270 3-(3-Methoxybenzoyl)-dihydrofuran-2-one

3-(3-Methoxybenzoyl)-dihydrofuran-2-one

Cat. No.: B8416270
M. Wt: 220.22 g/mol
InChI Key: VEZWFPSTKAJKER-UHFFFAOYSA-N
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Description

3-(3-Methoxybenzoyl)-dihydrofuran-2-one is a high-purity chemical compound offered for research applications, particularly in medicinal chemistry and drug discovery. This compound features the dihydrofuran-2-one (also known as a γ-lactone) scaffold, which is a privileged structure in natural products and pharmaceuticals. The 3-methoxybenzoyl substituent makes it a valuable intermediate for synthesizing more complex molecules and for probing biological activity. Dihydrofuran derivatives are recognized as an important class of oxygen-containing heterocycles with significant pharmacological potential . They are frequently found as the core structural element in neolignans, a diverse family of biologically active plant metabolites . Research on analogous structures has demonstrated that compounds containing the dihydrofuran scaffold exhibit a broad range of biological activities, including potent antitumor and antiproliferative activities . Some derivatives have also shown notable antioxidant activity through free radical scavenging, which is of interest for the study of oxidative stress-related diseases . The structural motif is therefore a key starting point for investigators developing novel therapeutic agents, especially in the fields of oncology and inflammation. This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

3-(3-methoxybenzoyl)oxolan-2-one

InChI

InChI=1S/C12H12O4/c1-15-9-4-2-3-8(7-9)11(13)10-5-6-16-12(10)14/h2-4,7,10H,5-6H2,1H3

InChI Key

VEZWFPSTKAJKER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2CCOC2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Pharmacological Profiles

The following table summarizes key dihydrofuran-2-one derivatives and their biological activities:

Compound Name Substituents Key Activities Model/ED50 (mg/kg) Reference ID
3-(3-Methoxybenzoyl)-dihydrofuran-2-one 3-Methoxybenzoyl Insufficient direct data; inferred antioxidant/analgesic potential N/A N/A
LPP1 (3-[4-(3-Trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one) Trifluoromethyl-phenyl-piperazine Antiallodynic, antihyperalgesic, antioxidant, anticonvulsant Mouse CCI: ED50 = 15–30 mg/kg
Cimicifugolide A Hydroxyethylidene, methylprop-1-enyl Anti-inflammatory, antimicrobial (traditional use) In vitro assays
Pregabalin (Control) N/A Anticonvulsant, neuropathic pain relief Mouse CCI: ED50 = 30–60 mg/kg
Racemic β-aryl-γ-ethylidene derivatives Ethylidene, aryl groups Antifeedant activity (non-pharmacological) Insect models
Key Findings:
  • LPP1 demonstrates superior antiallodynic potency compared to pregabalin in chronic constriction injury (CCI) and chemotherapy-induced neuropathy models, with ED50 values half those of pregabalin .
  • Cimicifugolides (e.g., Cimicifugolide A) from Cimicifuga foetida exhibit anti-inflammatory properties but lack targeted neuropathic pain studies. Their natural origin limits scalable synthesis compared to synthetic derivatives like LPP1 .
  • Pregabalin, a gabapentinoid, shows broader clinical use but causes motor coordination deficits at higher doses, whereas LPP1 retains efficacy without significant motor impairment .

Structure-Activity Relationships (SAR)

  • Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl in LPP1): Enhance metabolic stability and receptor binding affinity in neuropathic pain models . Methoxy Groups (e.g., 3-methoxybenzoyl in the target compound): May confer antioxidant activity by scavenging free radicals, as seen in LPP1 derivatives . Piperazine Moieties (e.g., in LPP1): Improve solubility and modulate opioidergic or calcium channel pathways, critical for antinociception .
  • Lactone Ring Modifications :

    • Saturation of the furan ring (dihydro vs. tetrahydro) impacts bioavailability. Dihydrofuran-2-ones like LPP1 exhibit better CNS penetration than fully saturated analogs .

Mechanistic Insights

  • LPP1 reduces oxidative stress by inhibiting lipid peroxidation (IC50 = 12 μM in vitro) and normalizing nerve growth factor (NGF) levels in neuropathy models .

Clinical Implications and Limitations

  • Advantages of LPP1 Over Pregabalin :
    • Higher potency and reduced motor side effects make it a promising candidate for chemotherapy-induced neuropathy .
  • Gaps in Knowledge for this compound: Limited data on its pharmacokinetics, toxicity, and specific molecular targets necessitate further studies.

Preparation Methods

Formation of β-Ketosulfoxonium Ylide Intermediates

The Royal Society of Chemistry outlines a two-step protocol beginning with the synthesis of β-ketosulfoxonium ylides. Trimethylsulfoxonium iodide (21 mmol) reacts with potassium tert-butoxide (28 mmol) in tetrahydrofuran (THF) under reflux for 2 hours. Subsequent addition of 3-methoxybenzoyl chloride (7 mmol) at 0°C generates the ylide precursor, which is isolated via flash chromatography (95:5 EtOAc/MeOH).

Key Data:

  • Yield: 80–95% for ylide formation.

  • Characterization: 1H^1H NMR (CDCl₃) signals at δ 7.79 (d, J = 7.8 Hz, 2H) and 3.49 (s, 6H) confirm the ylide structure.

Cyclization with Acrylic Acid

The ylide undergoes cyclization with acrylic acid (2.5 equiv) in ethyl acetate at 60°C for 22–26 hours, yielding 3-(3-Methoxybenzoyl)-dihydrofuran-2-one. Purification via column chromatography (10–15% EtOAc/hexane) affords the product in quantitative yield.

Mechanistic Insight:
The reaction proceeds through a Michael addition-cyclization sequence, wherein the ylide’s nucleophilic sulfur attacks acrylic acid’s α,β-unsaturated carbonyl, followed by intramolecular lactonization.

Solvent-Free Cyclocondensation Approach

Two-Step Protocol from o-Hydroxyphenylacetic Acid

A patent by WO2014071596A1 details a solvent-free method:

  • Step 1: o-Hydroxyphenylacetic acid reacts with acetic acid and toluene under azeotropic distillation to form benzofuranone.

  • Step 2: Trimethyl orthoformate and acetic anhydride are added at 105–115°C, inducing methoxy-methylenation to yield the target compound.

Optimized Conditions:

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid.

  • Yield: >90%.

  • Purity: HPLC confirms >97% purity post-crystallization.

Advantages of Solvent-Free Synthesis

This method eliminates solvent waste, reduces purification steps, and avoids high-vacuum distillation, making it industrially scalable.

One-Pot Sequential Reaction Methodology

Tandem Condensation-Oxidation

A one-pot strategy from RSC Advances involves β-oxo amides and acrylaldehydes. Piperidine catalyzes the aldol condensation between 3-oxo-N-(p-tolyl)butanamide and 3-(4-methoxyphenyl)acrylaldehyde, followed by oxidative cyclization using (diacetoxyiodo)benzene (PIDA).

Reaction Parameters:

  • Temperature: Reflux in 1,3-dichloropropane.

  • Yield: 85% after column chromatography.

Functional Group Compatibility

This approach tolerates electron-withdrawing (e.g., chloro) and electron-donating (e.g., methoxy) substituents, enabling structural diversification.

Post-Synthetic Modifications and Functionalization

Aromatization to Benzofurans

Treatment of this compound with DDQ in dioxane induces dehydrogenation, yielding 2-(2-benzoylbenzofuran-3-yl)-1-phenylethanone (60% yield).

Baeyer-Villiger Oxidation

Reaction with meta-chloroperbenzoic acid (mCPBA) introduces a ketone group at C2, forming a spirocyclic derivative (85% yield).

Comparative Analysis of Synthetic Methodologies

Method Key Reagents Conditions Yield Advantages
β-Ketosulfoxonium YlidesAcrylic acid, KOtBu60°C, 24h95%High atom economy, quantitative yield
Solvent-Free CyclizationTrimethyl orthoformate105–115°C, solvent-free90%Eco-friendly, industrial scalability
One-Pot SequentialPiperidine, PIDAReflux, 3.5h85%Rapid, functional group tolerance

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 3-(3-Methoxybenzoyl)-dihydrofuran-2-one and its derivatives?

Answer:
The synthesis of dihydrofuran-2-one derivatives typically involves cyclization reactions, oxidation, or functional group transformations. For example:

  • Oxidative Coupling : A room-temperature synthesis of 5-methoxy-2-phenyl-2,3-dihydrobenzofuran was achieved using 1,1,1,3,3,3-hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant, enabling efficient intramolecular cyclization .
  • Catalyzed Reactions : Organocatalyzed anion relay strategies have been used to synthesize functionalized 2,3-dihydrofurans, emphasizing stereochemical control .
  • Reductive Methods : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in dry ether/methanol can reduce ketone intermediates to dihydrofuran-2-ones .
    Key Considerations : Solvent polarity, catalyst selection, and reaction temperature significantly influence yield and purity. Purification often involves column chromatography or recrystallization .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing dihydrofuran-2-one derivatives?

Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm substituent positions and stereochemistry. For example, coupling constants in the dihydrofuran ring (e.g., δ 4.2–5.1 ppm for lactone protons) help verify structural integrity .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) resolves bond lengths, angles, and stereochemistry, as demonstrated for 3-(2-methoxynaphthalen-1-yl)-2-benzofuran-1(3H)-one .
  • GC-MS : Used to identify compounds like Arctigenin (a dihydrofuran-2-one derivative) in complex matrices, with retention time and fragmentation patterns matched against libraries .
    Best Practices : Combine multiple techniques (e.g., NMR + X-ray) to resolve ambiguities in complex derivatives .

Advanced: How are preclinical neuropathic pain models designed to evaluate the antinociceptive effects of dihydrofuran-2-one derivatives?

Answer:

  • Animal Models : Chronic constriction injury (CCI) in rodents mimics neuropathic pain. Intraperitoneal administration of compounds like LPP1 (3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one) at 10–30 mg/kg is tested for mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) .
  • Controls : Pregabalin is often used as a positive control. Sham-operated animals and vehicle-treated groups account for surgical/experimental variability .
  • Data Analysis : Dose-response curves, AUC (area under the curve), and statistical tests (e.g., ANOVA) quantify efficacy. Antioxidant assays (e.g., DPPH scavenging) may parallel behavioral studies to assess mechanistic links .
    Pitfalls : Strain-specific responses and dosing schedules require rigorous optimization to avoid false negatives .

Advanced: What strategies optimize structure-activity relationships (SAR) in dihydrofuran-2-one derivatives for enhanced pharmacological activity?

Answer:

  • Substitution Patterns : Introducing electron-withdrawing groups (e.g., trifluoromethyl at the phenylpiperazine moiety in LPP1) enhances receptor binding and metabolic stability .
  • Stereochemical Modifications : Enantioselective synthesis (e.g., using bisdiazaphospholane catalysts) can improve selectivity for targets like mineralocorticoid receptors .
  • In Silico Modeling : Docking studies predict interactions with pain-related targets (e.g., NMDA receptors). Pharmacophore models guide the design of analogs with optimal logP and hydrogen-bonding capacity .
    Case Study : LPP1 showed superior antiallodynic effects compared to pregabalin in diabetic neuropathy models, attributed to its dual antioxidant and membrane-stabilizing properties .

Advanced: How do researchers reconcile contradictory findings on antioxidant vs. pro-oxidant effects of dihydrofuran-2-one derivatives?

Answer:

  • Dose-Dependent Effects : Low doses of LPP1 (10 mg/kg) exhibit antioxidant activity (reducing lipid peroxidation), while higher doses (≥50 mg/kg) may induce oxidative stress via ROS generation .
  • Context-Specific Assays : Parallel in vitro (e.g., FRAP, ABTS) and in vivo (e.g., glutathione levels in liver homogenates) assays differentiate compound behavior across biological systems .
  • Mechanistic Studies : Electron paramagnetic resonance (EPR) spectroscopy identifies radical scavenging pathways. For example, methoxy groups in 3-(3-Methoxybenzoyl) derivatives donate electrons to stabilize free radicals .
    Recommendation : Preclinical studies should include redox balance markers (e.g., SOD, catalase) to contextualize antioxidant claims .

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